N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H15F4N3OS and its molecular weight is 433.42. The purity is usually 95%.
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Scientific Research Applications
Radiotracer Development
One significant application of derivatives similar to the queried compound is in the development of radiotracers for medical imaging. A study by Ohkubo et al. (2021) detailed the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, radiotracers used for imaging hypoxia and tau pathology in clinical settings. These compounds were produced via 18F-fluoroalkylation, demonstrating the compound's relevance in synthesizing clinically significant radiotracers for disease diagnosis and research applications (Ohkubo et al., 2021).
Anticancer Research
In the realm of anticancer research, derivatives of the queried compound have been synthesized and evaluated for their potential therapeutic effects. Hutchinson et al. (2001) synthesized and studied the biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, finding them potently cytotoxic in vitro against sensitive human breast cancer cell lines, highlighting the compound's potential in developing new anticancer agents (Hutchinson et al., 2001).
Antimicrobial Studies
The compound and its derivatives have also been explored for antimicrobial applications. Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, screening them for antimicrobial activity. These novel heterocycles showed excellent broad-spectrum activity against bacterial and fungal strains, indicating the compound's utility in developing antimicrobial agents (Padalkar et al., 2014).
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3OS/c1-12-18(10-26-19(29)15-4-2-3-5-16(15)21(23,24)25)30-20-27-17(11-28(12)20)13-6-8-14(22)9-7-13/h2-9,11H,10H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAWQZVHIDCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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